molecular formula C11H8F2N2OS B1486822 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2097967-44-5

6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1486822
M. Wt: 254.26 g/mol
InChI Key: KPPLYCXBAVLNKS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Aminolysis Reactions

The compound has been utilized in studies examining aminolysis reactions, highlighting its reactivity with various amines under specific conditions. The study by Novakov et al. (2017) detailed the reaction of a similar compound with amines, exploring the influence of steric and electronic factors on the aminolysis and alcoholysis outcomes, offering insights into its chemical behavior and potential applications in organic synthesis Novakov et al., 2017.

Synthesis of Antifungal Agents

Research into the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of pyrimidinone derivatives as key intermediates. The study outlines the synthetic pathway and the importance of diastereocontrol, highlighting the compound's relevance in the development of pharmaceutical agents Butters et al., 2001.

Microwave-Assisted Synthesis

Dabiri et al. (2007) reported on the efficient synthesis of Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives via a one-pot process under microwave-assisted conditions, utilizing 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one among other reagents. This study showcases the compound's application in facilitating rapid and high-yield chemical syntheses Dabiri et al., 2007.

Development of Trifluoromethylated Analogues

Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. This research demonstrates the compound's utility in the synthesis of novel organic molecules with potential biological activity Sukach et al., 2015.

Antibacterial and Antifungal Activities

Studies on thiazolo[2,3-b]dihydropyrimidinone derivatives, incorporating the 4-methylthiophenyl moiety, have revealed moderate to excellent antibacterial and antifungal activities, suggesting the compound's potential in medicinal chemistry for developing new antimicrobial agents Ashok et al., 2007.

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. Alternatively, you could consider reaching out to a chemist or a chemistry professor. They might be able to provide more specific information or guide you to the appropriate resources.


properties

IUPAC Name

4-(2,6-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLYCXBAVLNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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